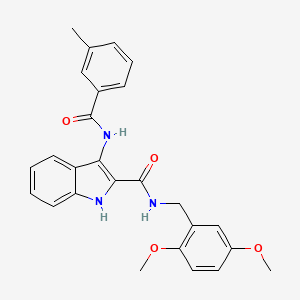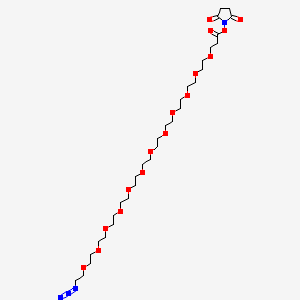![molecular formula C12H16F2N4O B2901825 (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-89-3](/img/structure/B2901825.png)
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide selectively inhibits the activity of mutated EGFR, which is commonly found in NSCLC. Specifically, it irreversibly binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to apoptosis and cell death in EGFR-mutant cancer cells.
Biochemical and Physiological Effects
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. In addition, it has minimal activity against wild-type EGFR, which reduces the risk of toxicity to normal cells. (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has also been shown to penetrate the blood-brain barrier, which is important for the treatment of NSCLC brain metastases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide is its high potency against EGFR T790M-positive NSCLC, which makes it a promising candidate for the treatment of this subtype of cancer. However, one limitation is that it may not be effective against other types of cancer or EGFR mutations. Additionally, (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has a short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to improve treatment outcomes. Additionally, further research is needed to identify biomarkers that can predict response to (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide and to develop strategies to overcome resistance to the drug. Finally, the development of more potent and selective EGFR TKIs may lead to improved outcomes for patients with NSCLC.
Métodos De Síntesis
The synthesis of (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enoic acid with 4-(difluoromethyl)pyrimidine-2-amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound, (E)-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide. This intermediate is then purified and crystallized to obtain the final product, (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has been extensively researched for its potential to treat NSCLC, particularly in patients with EGFR T790M mutations. In preclinical studies, (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has demonstrated potent activity against EGFR T790M-positive NSCLC cell lines and xenograft models. Clinical trials have also shown promising results, with (E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide demonstrating high response rates and prolonged progression-free survival in patients with EGFR T790M-positive NSCLC.
Propiedades
IUPAC Name |
(E)-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4O/c1-18(2)7-3-4-11(19)16-8-10-15-6-5-9(17-10)12(13)14/h3-6,12H,7-8H2,1-2H3,(H,16,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIQEILWXFWFMU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC=CC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC=CC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

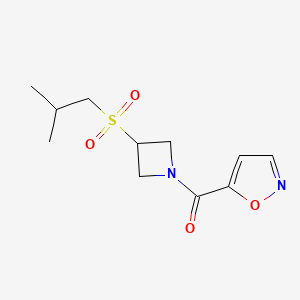

![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)
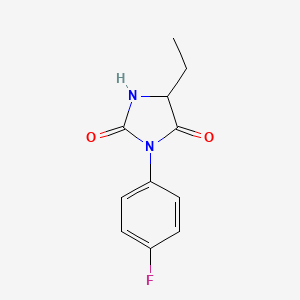
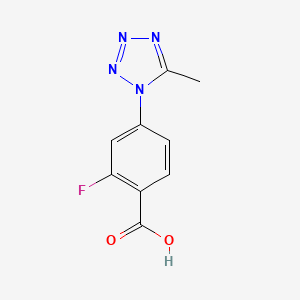
amino}thiophene-2-carboxamide](/img/structure/B2901753.png)
![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/no-structure.png)
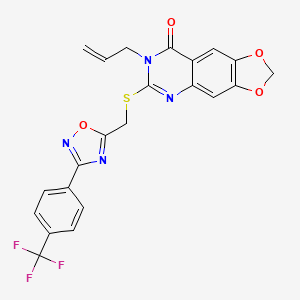
![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2901758.png)
![Methyl 3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2901759.png)
